Alginic acid sodium salt

CAS No.: 62543-89-9

Cat. No.: VC16009769

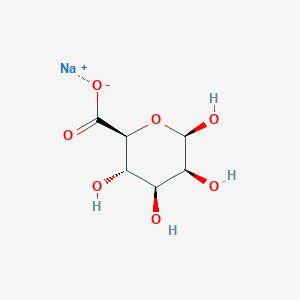

Molecular Formula: C6H9NaO7

Molecular Weight: 216.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62543-89-9 |

|---|---|

| Molecular Formula | C6H9NaO7 |

| Molecular Weight | 216.12 g/mol |

| IUPAC Name | sodium;(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4-,6+;/m0./s1 |

| Standard InChI Key | MSXHSNHNTORCAW-WTFUTCKNSA-M |

| Isomeric SMILES | [C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)[O-])O)O.[Na+] |

| Canonical SMILES | C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |

| Colorform | Cream-colored powder Filamentous or granular solid or powde |

Introduction

Chemical Structure and Origin

Molecular Composition

Alginic acid sodium salt is a linear copolymer consisting of alternating blocks of β-D-mannuronate (M) and α-L-guluronate (G) residues linked via (1→4)-glycosidic bonds. These monomers form three distinct block structures: homopolymeric M-blocks, G-blocks, and heteropolymeric MG-blocks . The ratio of M to G residues varies depending on the algal source, influencing the compound’s gelation behavior and mechanical strength. For instance, Macrocystis pyrifera, a giant kelp species, yields alginates with higher M-content, while Laminaria hyperborea produces G-rich variants .

The molecular formula of sodium alginate is , with a molecular weight ranging from 32,000 to 400,000 g/mol, depending on extraction and processing methods . The carboxyl groups in the uronic acid residues are neutralized by sodium ions, rendering the compound water-soluble, unlike its parent alginic acid .

Natural Sources and Biosynthesis

Sodium alginate is extracted exclusively from brown algae (Phaeophyceae), including Ascophyllum nodosum, Laminaria digitata, and Macrocystis pyrifera. These algae synthesize alginic acid as a structural component of their cell walls, where it constitutes 20–45% of dry biomass . The biosynthesis involves epimerization of GDP-mannuronic acid to guluronic acid, catalyzed by mannuronan C-5-epimerases. This enzymatic process determines the M/G ratio, which is critical for functional properties such as gel strength and ion-binding capacity .

Production and Refinement

Extraction Process

The industrial extraction of sodium alginate follows a multi-step process first patented by E. C. C. Stanford in 1881 :

-

Pre-treatment: Brown algae are washed to remove impurities and soaked in dilute acid to solubilize intercellular ions.

-

Alkaline Extraction: The biomass is treated with sodium carbonate (Na₂CO₃) at 60–100°C, converting insoluble alginic acid to soluble sodium alginate.

-

Filtration and Precipitation: The extract is filtered to remove residual solids, and calcium chloride (CaCl₂) is added to precipitate calcium alginate.

-

Ion Exchange: The calcium alginate is treated with hydrochloric acid (HCl) to regenerate alginic acid, which is then neutralized with sodium hydroxide (NaOH) to produce the final sodium salt .

These grades are tailored for specific applications, such as high-viscosity alginates for biofilm formation and medium-viscosity variants for drug encapsulation .

Physicochemical Properties

Solubility and Gelation

Sodium alginate dissolves readily in cold and hot water, forming viscous solutions. Its solubility stems from the ionization of carboxyl groups, which creates electrostatic repulsion between polymer chains . Gelation occurs via ionotropic crosslinking, where divalent cations (e.g., Ca²⁺) displace sodium ions and form egg-box complexes with G-blocks . The gelation kinetics and mechanical properties depend on the M/G ratio: high-G alginates produce brittle gels, while high-M variants form elastic networks .

Thermal and Mechanical Stability

Industrial and Pharmaceutical Applications

Food Industry

Sodium alginate serves as a thickener, stabilizer, and gelling agent in processed foods. It is approved by regulatory agencies (FDA, EFSA) for use in ice creams, sauces, and artificial caviar. Its ability to form heat-stable gels makes it ideal for bakery fillings and restructured foods .

Pharmaceuticals and Biotechnology

In drug delivery, sodium alginate is used to prepare controlled-release microcapsules and nanoparticles. Its mucoadhesive properties enhance gastrointestinal retention, improving the bioavailability of orally administered drugs . Recent studies also exploit its biocompatibility for 3D bioprinting of tissue scaffolds and wound dressings .

Water Treatment

Sodium alginate acts as a flocculant in wastewater treatment, binding suspended solids via charge neutralization. Its efficacy in heavy metal removal has been demonstrated in studies using alginate beads functionalized with chelating agents .

Research and Development

Biofilm Modulation

Sodium alginate is a key component of biofilms produced by Pseudomonas aeruginosa, a pathogen implicated in cystic fibrosis. These biofilms exhibit antibiotic resistance due to alginate’s barrier properties, prompting research into alginate lyases as adjuvant therapies .

Advanced Material Science

Ongoing research focuses on nanocomposites combining sodium alginate with graphene oxide or cellulose nanocrystals. These materials show promise in flexible electronics and sustainable packaging, leveraging alginate’s biodegradability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume